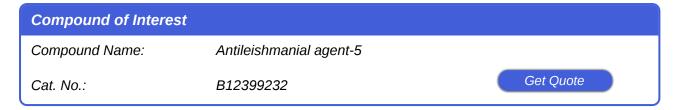


Physicochemical Characterization of Antileishmanial Agent-5: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Antileishmanial agent-5, identified as 2-(2-methylquinolin-4-ylamino)-N-phenyl acetamide, is a promising compound in the ongoing search for novel therapeutics against leishmaniasis. This technical guide provides a comprehensive overview of its physicochemical properties, offering a foundation for further research and development. While some experimental data is available, this document also serves as a practical guide, outlining detailed protocols for the determination of key absorption, distribution, metabolism, and excretion (ADME) parameters. Furthermore, potential mechanisms of action are explored, providing insights into its biological activity against Leishmania parasites.

Physicochemical Properties

A summary of the known physicochemical properties of **Antileishmanial agent-5** (CAS: 2922333-29-5) is presented below. It is important to note that while some basic properties have been computationally predicted or are available from suppliers, comprehensive experimental data on solubility, distribution coefficient, plasma protein binding, and metabolic stability are not yet publicly available. The subsequent sections provide detailed protocols for the experimental determination of these crucial parameters.



Property	Value	Source
Chemical Name	2-(2-methylquinolin-4-ylamino)- N-phenyl acetamide	
CAS Number	2922333-29-5	
Molecular Formula	C17H17CIN4O	Chemsrc[1]
Molecular Weight	376.8 g/mol	Chemsrc[1]
Appearance	Solid at room temperature	InvivoChem[2]
Hydrogen Bond Donor Count	3	InvivoChem[2]
Hydrogen Bond Acceptor Count	7	InvivoChem[2]
Rotatable Bond Count	3	InvivoChem[2]
Complexity	503	InvivoChem[2]
Solubility	Data not available	
LogD (pH 7.4)	Data not available	-
Plasma Protein Binding	Data not available	-
Metabolic Stability	Data not available	-

Experimental Protocols

To facilitate further investigation of **Antileishmanial agent-5**, this section provides detailed methodologies for key in vitro ADME assays.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

Antileishmanial agent-5



- Phosphate-buffered saline (PBS), pH 7.4
- Screw-capped vials
- Orbital shaker in a temperature-controlled environment (37°C)
- Centrifuge
- High-performance liquid chromatography (HPLC) system with UV detector or mass spectrometer (MS)

- Add an excess amount of Antileishmanial agent-5 to a screw-capped vial.
- Add a known volume of PBS (pH 7.4) to the vial.
- Seal the vial and place it on an orbital shaker in a 37°C incubator for 24-48 hours to ensure equilibrium is reached.[3][4]
- After incubation, visually inspect the vial to confirm the presence of undissolved solid.
- Centrifuge the vial to pellet the excess solid.
- Carefully collect an aliquot of the supernatant.
- Analyze the concentration of Antileishmanial agent-5 in the supernatant using a validated HPLC-UV or LC-MS method.
- The determined concentration represents the aqueous solubility of the compound.

Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput assay used to predict passive intestinal absorption of a compound. [5][6][7]

Materials:



- PAMPA plate system (donor and acceptor plates)
- Artificial membrane solution (e.g., 1% lecithin in dodecane)
- Antileishmanial agent-5 stock solution in DMSO
- PBS, pH 7.4
- · UV plate reader or LC-MS system

- Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[8]
- Fill the acceptor wells with PBS (pH 7.4).
- Add the Antileishmanial agent-5 solution (diluted from the DMSO stock in PBS) to the donor wells.
- Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).[8][9]
- After incubation, determine the concentration of Antileishmanial agent-5 in both the donor and acceptor wells using a UV plate reader or LC-MS.
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * In(1 CA(t) / Cequilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Distribution Coefficient (LogD) Determination (Shake-Flask Method)

This protocol measures the distribution of a compound between an aqueous and an organic phase at a specific pH.



Materials:

- Antileishmanial agent-5
- n-Octanol (pre-saturated with PBS)
- PBS, pH 7.4 (pre-saturated with n-octanol)
- Vials
- Vortex mixer
- Centrifuge
- HPLC-UV or LC-MS system

Procedure:

- Add a known volume of n-octanol and PBS (pH 7.4) to a vial.
- Add a known amount of Antileishmanial agent-5 to the vial.
- Vortex the mixture vigorously for several minutes to ensure thorough mixing.
- Allow the phases to separate by gravity or by centrifugation.
- Carefully collect aliquots from both the n-octanol and the PBS layers.
- Determine the concentration of Antileishmanial agent-5 in each phase using HPLC-UV or LC-MS.
- Calculate LogD using the following equation: LogD = log10 ([Concentration in n-octanol] / [Concentration in PBS])

Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the fraction of a compound that binds to plasma proteins.[10][11][12][13]

Materials:



- Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus
- Plasma (human, rat, or other species of interest)
- Antileishmanial agent-5 stock solution
- PBS, pH 7.4
- Incubator with shaking capability (37°C)
- LC-MS/MS system

- Spike the plasma with **Antileishmanial agent-5** at the desired concentration.
- Add the spiked plasma to one chamber of the dialysis unit and PBS to the other chamber, separated by a semi-permeable membrane.
- Incubate the dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours).[10]
- After incubation, collect samples from both the plasma and the buffer chambers.
- Analyze the concentration of **Antileishmanial agent-5** in both samples by LC-MS/MS.
- Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 fu) * 100.

Metabolic Stability (Liver Microsome Assay)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes.[14] [15][16]

Materials:

Liver microsomes (human, rat, or other species of interest)



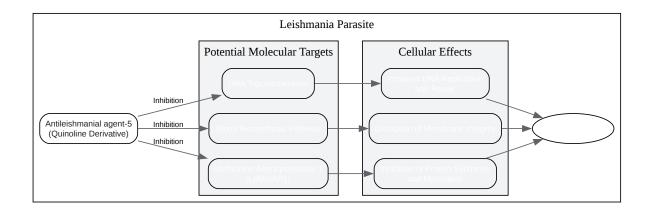
- Antileishmanial agent-5
- NADPH regenerating system (or NADPH)
- Phosphate buffer, pH 7.4
- Incubator (37°C)
- · Acetonitrile or other quenching solvent
- Centrifuge
- LC-MS/MS system

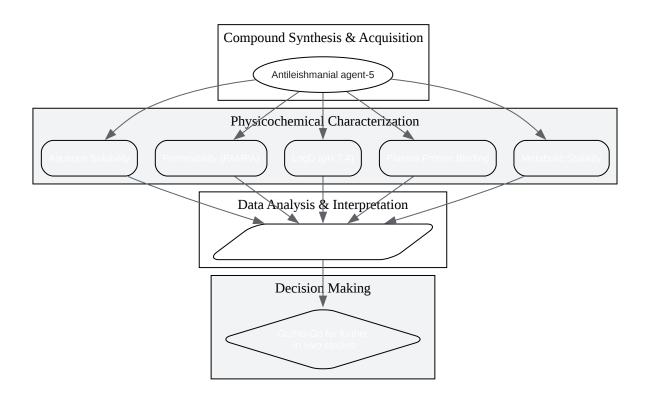
- Pre-warm a mixture of liver microsomes and **Antileishmanial agent-5** in phosphate buffer at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold quenching solvent (e.g., acetonitrile).[17]
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant for the remaining concentration of Antileishmanial agent-5 using LC-MS/MS.
- Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of remaining compound versus time. The intrinsic clearance (CLint) can then be calculated.

Potential Mechanism of Action and Signaling Pathways

As a quinoline derivative, **Antileishmanial agent-5** may exert its antileishmanial activity through various mechanisms that have been reported for this class of compounds.[18][19][20] [21][22] These potential pathways provide a starting point for mechanistic studies.







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